Avilamycin C is a naturally occurring antibiotic belonging to the orthosomycin group. It is produced by the bacterium Streptomyces viridochromogenes, alongside its structurally similar counterpart, avilamycin A [, ]. Avilamycin C serves as a crucial intermediate in the biosynthesis of avilamycin A, the primary bioactive component of the avilamycin complex used in veterinary medicine and animal feed []. These antibiotics are known for their potent activity against Gram-positive bacteria.
Avilamycin C is a member of the avilamycin family, which includes a group of antibiotics produced by the bacterium Streptomyces viridochromogenes. This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, and has been utilized in veterinary medicine, especially for swine. Avilamycin C is structurally related to avilamycin A, which is considered its more biologically active form.
Avilamycin C is derived from Streptomyces viridochromogenes, a soil-dwelling actinobacterium known for its capability to produce various bioactive compounds. The classification of avilamycin C falls under the category of orthosomycin antibiotics, which are characterized by their unique structural features and mechanisms of action against bacterial ribosomes.
The synthesis of avilamycin C involves complex biosynthetic pathways within Streptomyces viridochromogenes. Key genes responsible for the biosynthesis include aviG1, a methyltransferase gene that plays a crucial role in modifying precursor molecules into the final antibiotic structure. The production process typically requires specific fermentation conditions that optimize the yield of avilamycin C while minimizing the formation of undesired byproducts.
Avilamycin C has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The chemical formula for avilamycin C is , and it possesses unique stereochemistry that influences its interaction with bacterial targets.
Avilamycin C undergoes various chemical reactions during its biosynthesis and when interacting with target bacteria.
Avilamycin C exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation and thereby halting bacterial growth.
The physical and chemical properties of avilamycin C play a significant role in its function as an antibiotic.
Avilamycin C has found applications primarily in veterinary medicine as a growth promoter and therapeutic agent against bacterial infections in livestock, particularly swine. Its effectiveness against resistant strains makes it a valuable tool in managing animal health.
The biosynthetic gene cluster for avilamyins (avi) spans 60–65 kb on the chromosome of Streptomyces viridochromogenes Tü57 and contains 54 open reading frames (ORFs) that coordinately regulate avilamycin C production [1] [4] [6]. Core enzymatic machinery includes:
Table 1: Core Enzymes in Avilamycin C Biosynthesis
Gene | Function | Catalytic Role | Mutant Phenotype |
---|---|---|---|
aviM | Polyketide synthase | Orsellinic acid backbone formation | No avilamycin production |
aviE | dTDP-glucose dehydratase | Deoxysugar precursor synthesis | Abolished avilamycin synthesis |
aviC1 | LuxR-family transcriptional activator | Pathway gene expression induction | 4.6× yield increase when overexpressed |
aviH | Halogenase | Dichloroisoeverninic acid chlorination | Gavibamycin accumulation |
Avilamycin C’s heptasaccharide chain undergoes site-specific O-methylation catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTases). Targeted gene inactivation studies demonstrate:
Combinatorial MTase mutagenesis generates "demethyl-avilamycin" analogs. Triple mutants (aviG2/aviG5/aviG6) show 50% higher aqueous solubility than wild-type avilamycin C, addressing formulation challenges in drug development [2] [5].
The terminal octose moiety’s two-carbon branch dictates avilamycin C/A differentiation: avilamycin C contains a hydroxyethyl branch, while avilamycin A features an acetyl group. Key enzymatic control involves:
Table 2: Kinetic Parameters of AviZ1-Catalyzed Redox Reactions
Substrate | Cofactor | Km (μM) | kcat (s−1) | kcat/Km (M−1s−1) |
---|---|---|---|---|
Avilamycin C | NAD+ | 38.2 ± 3.5 | 0.46 ± 0.03 | 1.2 × 104 |
Avilamycin A | NADH | 55.6 ± 4.1 | 0.48 ± 0.04 | 8.7 × 103 |
In vivo, AviZ1 preferentially oxidizes avilamycin C to A due to high cellular NAD+ pools. aviZ1 deletion mutants accumulate avilamycin C at 80% higher levels than wild-type strains. Overexpression of aviZ1 redirects flux toward avilamycin A, demonstrating engineering potential for C/A ratio control [7] [8].
Classical and combinatorial mutagenesis significantly enhance avilamycin C production:
Stability testing confirms mutants maintain production over 10 generations, enabling industrial-scale fermentation with minimized avilamycin A byproduct formation.
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